molecular formula C7H7O6P B1673571 Fosfosal CAS No. 6064-83-1

Fosfosal

Numéro de catalogue B1673571
Numéro CAS: 6064-83-1
Poids moléculaire: 218.1 g/mol
Clé InChI: FFKUDWZICMJVPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fosfosal is a non-acetylated derivative of salicylic acid . It is used in analgesic and anti-inflammatory therapy . It is also known as aydolid or disdolen .


Synthesis Analysis

Fosfosal is a phosphorus-containing drug . Phosphorus-containing drugs are often designed as prodrugs with improved selectivity and bioavailability, reduced side effects and toxicity, or biomolecule analogues with endogenous materials and antagonistic endoenzyme supplements .


Molecular Structure Analysis

Fosfosal has the molecular formula C7H7O6P . Its average mass is 218.101 Da and its monoisotopic mass is 217.998032 Da .


Physical And Chemical Properties Analysis

Fosfosal has a density of 1.7±0.1 g/cm3, a boiling point of 482.3±47.0 °C at 760 mmHg, and a flash point of 245.5±29.3 °C . It has 6 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Applications De Recherche Scientifique

Enhancement of CXCR4 Activation

Fosfosal has been identified as a compound that can up-regulate the activation of CXCR4, a chemokine receptor, but only in the presence of its ligand, CXCL12. This discovery is significant as it is the first compound known to increase CXCR4 activity by any mechanism, which could have implications for research into immune cell migration and cancer metastasis .

Inflammatory Diseases Treatment

As an O-phosphorylated derivative of salicylic acid, Fosfosal has clinical use as a prodrug for treating inflammatory diseases. Its role in inhibiting inflammation could be valuable in understanding and developing treatments for various inflammatory conditions .

Inhibition of Protein-Protein Interaction

Fosfosal has been found to inhibit the protein-protein interaction domain, specifically the SH2 domain, of the tumor-related transcription factor STAT5b. This could have potential applications in cancer research, particularly in studying the signaling pathways involved in tumor growth and proliferation .

Chemical Composition Analysis

The detailed chemical composition of Fosfosal, including its molecular formula and percent composition, provides a basis for research into its properties and potential applications in various fields such as pharmaceuticals and biochemistry .

Market Research and Industry Analysis

While not a direct scientific application, understanding the market and industry trends for Fosfosal can inform research directions and potential commercial applications. Reports on the global Fosfosal market offer insights into key manufacturers and market dynamics .

Product Availability for Research

Availability of Fosfosal through scientific vendors like Sigma-Aldrich (MilliporeSigma) ensures that researchers can obtain the compound for experimental purposes. This accessibility supports ongoing research and experimentation across various scientific disciplines .

Mécanisme D'action

Target of Action

Fosfosal, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins , lipid compounds that promote inflammation, pain, and fever . Fosfosal also inhibits the protein-protein interaction domain, the SH2 domain , of the tumor-related transcription factor STAT5b .

Mode of Action

Fosfosal operates by inhibiting COX, effectively reducing the production of prostaglandins and thereby alleviating symptoms of inflammation and pain . It distinguishes itself with its selective inhibition of COX-2 over COX-1 , minimizing gastrointestinal side effects commonly associated with traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2 .

In terms of its action on STAT5b, fosfosal binds covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive . This selectivity for STAT5b over its close homologue STAT5a is mediated by the STAT5b residue Arg566, located in the SH2 domain-adjacent linker domain .

Biochemical Pathways

The primary biochemical pathway affected by Fosfosal is the prostaglandin synthesis pathway . By inhibiting COX, Fosfosal reduces the production of prostaglandins, key mediators of inflammation and pain .

In addition, Fosfosal affects the STAT5b signaling pathway . By inhibiting the SH2 domain of STAT5b, Fosfosal disrupts the protein-protein interactions essential for the transcriptional activity of STAT5b .

Pharmacokinetics

They undergo metabolism primarily in the liver and are excreted via the kidneys . The bioavailability of Fosfosal is likely influenced by factors such as dose, formulation, and individual patient characteristics.

Result of Action

The molecular effect of Fosfosal involves the inhibition of COX, leading to a decrease in prostaglandin production, which results in reduced inflammation and pain . At the cellular level, Fosfosal’s inhibition of the SH2 domain of STAT5b disrupts the protein-protein interactions essential for the transcriptional activity of STAT5b, potentially affecting cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs like Fosfosal. Factors such as pH, temperature, and light can affect drug stability and efficacy

Safety and Hazards

Fosfosal is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

The Fosfosal market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . Technological advancements are continuously improving Fosfosal products, enhancing their efficiency and versatility across various industries .

Propriétés

IUPAC Name

2-phosphonooxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKUDWZICMJVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045394
Record name Salicylic acid dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosfosal

CAS RN

6064-83-1
Record name Fosfosal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6064-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosfosal [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name fosfosal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicyl phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylic acid dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fosfosal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSFOSAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124X2V25W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosfosal
Reactant of Route 2
Fosfosal
Reactant of Route 3
Fosfosal
Reactant of Route 4
Fosfosal
Reactant of Route 5
Fosfosal
Reactant of Route 6
Fosfosal

Q & A

A: Fosfosal, the O-phosphorylated derivative of salicylic acid, exhibits its effects through multiple mechanisms. [, ] Primarily, it acts as a prodrug for salicylic acid, rapidly hydrolyzing into this active metabolite in vivo. [] Salicylic acid, in turn, is a well-known inhibitor of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and downstream anti-inflammatory and analgesic effects. [, , , ] Additionally, fosfosal itself directly interacts with the SH2 domain of STAT5b, a transcription factor involved in tumor development. This interaction inhibits STAT5b activity, suggesting a potential avenue for anti-tumor therapy. [, ] Furthermore, research indicates that fosfosal up-regulates CXCR4 activation in the presence of CXCL12, showcasing its ability to modulate chemokine receptor activity. []

    A: While fosfosal itself is not reported to possess direct catalytic activity, its use as an acid catalyst in polyester-melamine paint formulations has been explored. [] In this context, fosfosal acts as an in-situ phosphatizing reagent, promoting the formation of a phosphate conversion coating on aluminum surfaces. [] This phosphatization process enhances corrosion resistance and paint adhesion, highlighting an indirect catalytic role of fosfosal in surface modification.

    A: While the provided abstracts do not delve into specific computational studies, the identification of fosfosal's interaction with STAT5b and CXCR4 suggests the potential for employing computational techniques. [, ] Molecular docking simulations could elucidate the binding mode of fosfosal within the SH2 domain of STAT5b, providing insights for developing more potent and selective inhibitors. [] Additionally, molecular dynamics simulations could be utilized to understand the influence of fosfosal on CXCR4 conformation and dynamics in the presence of CXCL12. [] Further application of computational methods like QSAR could be valuable in exploring the structure-activity relationships of fosfosal and designing analogs with improved pharmacological profiles.

    ANone: The provided abstracts primarily focus on the pharmacological and pharmacokinetic aspects of fosfosal and do not offer specific details on SHE regulations. As a pharmaceutical compound, fosfosal would be subject to regulations governing the development, manufacturing, and disposal of pharmaceuticals, ensuring its safe and environmentally responsible use. These regulations vary across countries and jurisdictions and require consultation with relevant regulatory bodies.

    A: Fosfosal exhibits rapid absorption following oral administration, with its hydrolysis product, salicylic acid, being the only detectable moiety in plasma. [, , ] This rapid conversion suggests that fosfosal primarily acts as a prodrug for salicylic acid. [] The pharmacokinetic parameters of salicylic acid derived from fosfosal administration are comparable to those observed after direct salicylic acid administration. [, ] Studies in humans demonstrated that a fosfosal dose of 2,400 mg three times daily achieved steady-state plasma concentrations of salicylic acid within the therapeutic range for anti-inflammatory activity (150-300 µg/mL). [] Additionally, co-administration of fosfosal with codeine did not significantly alter the pharmacokinetic profiles of either drug, suggesting minimal drug-drug interaction potential. []

    A: Preclinical studies have demonstrated the analgesic and anti-inflammatory effects of fosfosal in various animal models. [, , ] In mice, fosfosal exhibited significant analgesic activity in the acetic acid-induced writhing test and the hot plate test, comparable to the effects observed with aspirin. [] Additionally, fosfosal displayed anti-inflammatory activity in the xylene-induced ear swelling test and the acetic acid-induced vascular permeability test in mice. [] Importantly, fosfosal demonstrated better gastric tolerance compared to aspirin in these preclinical studies. [] Furthermore, clinical trials have investigated the analgesic efficacy of fosfosal in patients with musculoskeletal and articular pain. [, , ] Double-blind studies revealed that fosfosal effectively reduced pain severity, activity impairment, and insomnia compared to placebo. [, ] Moreover, fosfosal demonstrated comparable analgesic activity to lysine acetylsalicylate in a clinical trial involving patients with rheumatoid arthritis. []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.